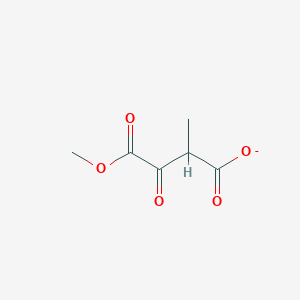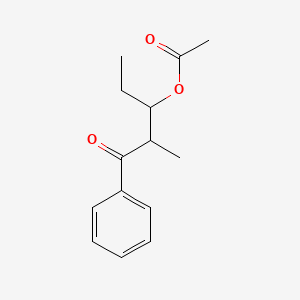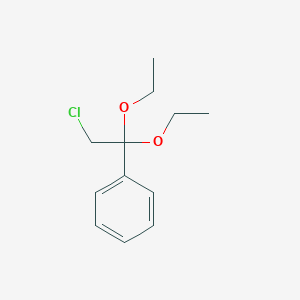
(2-Chloro-1,1-diethoxyethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1,1-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1,1-diethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1-diethoxyethyl)benzene typically involves the reaction of benzene with 2-chloro-1,1-diethoxyethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the electrophilic aromatic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
(2-Chloro-1,1-diethoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives, such as ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 2-hydroxy-1,1-diethoxyethylbenzene, while oxidation with KMnO4 can produce 2-chloro-1,1-diethoxyethylbenzoic acid.
科学的研究の応用
(2-Chloro-1,1-diethoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Chloro-1,1-diethoxyethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The pathways involved may include the formation of covalent bonds with amino acid residues, leading to changes in protein function and activity.
類似化合物との比較
Similar Compounds
- (2-Bromo-1,1-diethoxyethyl)benzene
- (2-Chloro-1,1-dimethoxyethyl)benzene
- (2-Chloro-1,1-diethoxyethyl)toluene
Uniqueness
(2-Chloro-1,1-diethoxyethyl)benzene is unique due to the presence of both chloro and diethoxyethyl groups, which confer distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.
特性
CAS番号 |
109481-85-8 |
|---|---|
分子式 |
C12H17ClO2 |
分子量 |
228.71 g/mol |
IUPAC名 |
(2-chloro-1,1-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H17ClO2/c1-3-14-12(10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChIキー |
XWFBXIHYUGUDEU-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCl)(C1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
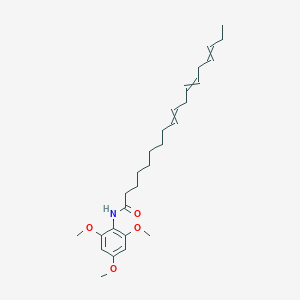
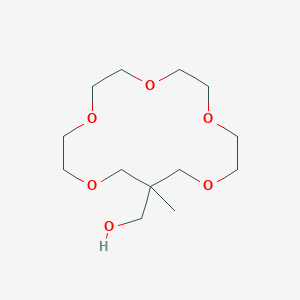
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
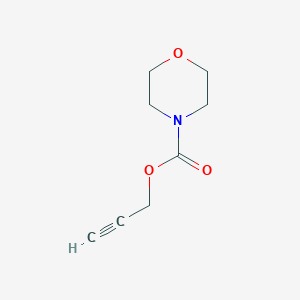
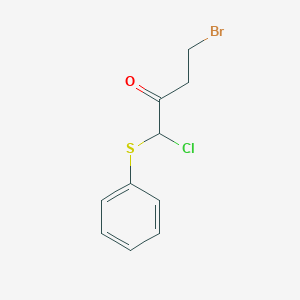
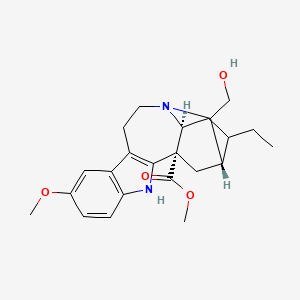
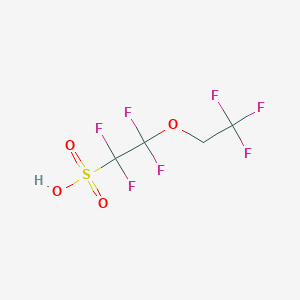
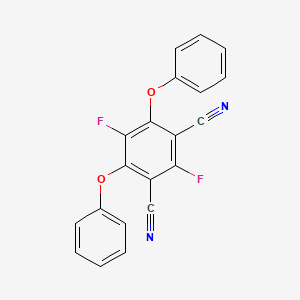

![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
